N-(pyridin-2-ylmethyl)acetamide hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-2-ylmethyl)acetamide hydrochloride can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with acetic anhydride to form N-(pyridin-2-ylmethyl)acetamide, which is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions typically involve mild temperatures and the use of solvents such as toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction . The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyridines .
Scientific Research Applications
N-(pyridin-2-ylmethyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride
- N-Methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride
- N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride
Uniqueness
N-(pyridin-2-ylmethyl)acetamide hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications in different fields. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in research and industry .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c1-7(11)10-6-8-4-2-3-5-9-8;/h2-5H,6H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRECTPXCYBQPQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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